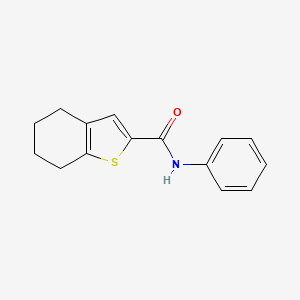

N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-3,7-8,10H,4-6,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRINEXKBLMBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester.

Reaction Conditions: The ester is then subjected to amidation reactions under controlled conditions to yield the desired carboxamide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

Chemistry: N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in neurodegenerative diseases, such as acetylcholinesterase.

Medicine: The compound is being investigated for its therapeutic potential in treating conditions like Alzheimer’s disease. Its ability to inhibit acetylcholinesterase makes it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations:

- Halogenation (e.g., difluoromethoxy in ) enhances metabolic stability by resisting oxidative degradation. Bulkier Groups (e.g., pyrazolylamino in DY4 ) increase steric hindrance, affecting target selectivity.

Ring Modifications :

Biological Activity

N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound belonging to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NOS |

| Molecular Weight | 273.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 353460-91-0 |

This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit:

- PDK1 (3-phosphoinositide-dependent protein kinase 1) : This enzyme plays a crucial role in the regulation of glucose metabolism and cell proliferation.

- LDHA (lactate dehydrogenase A) : Inhibition of LDHA affects cellular energy metabolism and has implications in cancer metabolism.

The binding affinity of this compound to these enzymes suggests its potential as a therapeutic agent in metabolic disorders and cancer treatment .

Anti-inflammatory Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anti-inflammatory properties. For instance:

- A study evaluated various benzothiophene derivatives for their ability to inhibit COX enzymes (cyclooxygenases), which are key mediators in inflammatory pathways. Compounds similar to this compound demonstrated IC₅₀ values in the low micromolar range against COX-2 .

Anticancer Potential

The compound's ability to inhibit key metabolic enzymes suggests its potential as an anticancer agent. Studies have shown that similar compounds can reduce cell viability in cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .

Study 1: COX Inhibition

In a recent study involving a series of benzothiophene derivatives, this compound was evaluated for its COX inhibitory activity. The results showed:

- IC₅₀ Values : Ranged from 0.31 µM to 1.40 µM for selective COX-2 inhibition.

- Anti-inflammatory Efficacy : Demonstrated significant reduction in paw edema in carrageenan-induced rat models compared to standard anti-inflammatory drugs like celecoxib .

Study 2: Metabolic Pathway Disruption

Another study focused on the effects of N-phenyl derivatives on metabolic pathways in cancer cells. The findings indicated that treatment with the compound led to:

- Decreased lactate production.

- Altered glucose uptake mechanisms.

These effects were attributed to the inhibition of LDHA and PDK1 activity .

Q & A

Q. What are the optimized synthetic routes for N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with benzothiophene derivatives and phenylcarboxamide precursors. Key steps include cyclization of tetrahydrobenzothiophene cores and amide coupling. Critical parameters include:

- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amide bond formation .

- Catalysts : Use of coupling agents like EDCI/HOBt for efficient carboxamide synthesis . Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Structural validation employs:

- NMR spectroscopy : H and C NMR to confirm substituent positions and ring saturation .

- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the tetrahydrobenzothiophene ring system?

The tetrahydrobenzothiophene ring exhibits puckering, analyzed using Cremer-Pople parameters to quantify deviations from planarity . Software like ORTEP-3 and WinGX aids in visualizing and refining ring conformations. For example:

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzymatic inhibition?

SAR studies focus on modifying substituents to enhance binding affinity:

- Phenyl group substitutions : Introducing electron-withdrawing groups (e.g., -F, -Cl) to improve interactions with hydrophobic enzyme pockets .

- Carboxamide modifications : Replacing the amide with sulfonamide or urea groups to modulate solubility and hydrogen bonding .

- Biological assays : Use in vitro enzyme inhibition assays (e.g., DNA gyrase B ATPase activity) to correlate structural changes with activity .

Q. How can contradictory biological activity data be reconciled in studies of this compound?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Replication : Conducting triplicate assays under standardized conditions .

- Purity verification : HPLC with UV/Vis detection to ensure >99% compound integrity .

- Statistical analysis : Multivariate regression to isolate variables affecting activity .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties?

Advanced protocols include:

- Metabolic stability assays : Liver microsome incubation to measure half-life (t) and intrinsic clearance .

- Plasma protein binding : Equilibrium dialysis to assess free fraction availability .

- Caco-2 permeability : For predicting intestinal absorption .

Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.